molecular formula C23H21NO4 B6059563 [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone

[1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone

Cat. No. B6059563
M. Wt: 375.4 g/mol
InChI Key: QYSGABCJNJJNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone, also known as FP-methyl, is a synthetic compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in a variety of processes, including the regulation of calcium signaling and the modulation of ion channels. By binding to this receptor, [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone may alter its activity, leading to changes in these processes.
Biochemical and Physiological Effects:
[1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have analgesic effects, reducing pain perception in response to certain stimuli. It has also been shown to have anxiolytic effects, reducing anxiety in response to stress. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone in scientific research is its specificity for the sigma-1 receptor. By selectively targeting this receptor, researchers can study its role in various physiological processes without affecting other receptors or pathways. However, one limitation of using [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone is its potential toxicity. While it has been shown to be safe in animal studies at low doses, its long-term effects on human health are not fully understood.

Future Directions

There are several potential future directions for research on [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone. One area of interest is its potential use in the treatment of neuropathic pain. It has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a treatment for this condition. Additionally, researchers are interested in studying its effects on other receptors and pathways, including the NMDA receptor and the endocannabinoid system. By gaining a better understanding of its mechanisms of action, researchers hope to develop new treatments for a variety of conditions.

Synthesis Methods

The synthesis of [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone involves several steps, including the reaction of piperidine with furan-2-carboxylic acid, followed by the addition of 4-phenoxybenzaldehyde. The resulting compound is then treated with methyl iodide to produce [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone. This synthesis method has been optimized and can be performed on a large scale, making it suitable for use in scientific research.

Scientific Research Applications

[1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain receptors in the brain. [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception and mood regulation. By studying the effects of [1-(3-furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone on this receptor, researchers hope to gain a better understanding of its role in the body.

properties

IUPAC Name

[1-(furan-3-carbonyl)piperidin-3-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(17-8-10-21(11-9-17)28-20-6-2-1-3-7-20)18-5-4-13-24(15-18)23(26)19-12-14-27-16-19/h1-3,6-12,14,16,18H,4-5,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSGABCJNJJNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Furoyl)-3-piperidinyl](4-phenoxyphenyl)methanone

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